1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclopropyl and methyl groups attached to a tetrahydroquinoxaline core, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoxaline core.
Substitution Reaction: The cyclopropyl and methyl groups are introduced through substitution reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch processes to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline has diverse applications in scientific research, including:
Drug Discovery: Its unique structure makes it a valuable scaffold for designing new pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s reactivity and stability are explored in the development of novel materials with specific properties.
Biological Studies: It is used in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline can be compared with similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: This compound lacks the cyclopropyl group, resulting in different reactivity and applications.
1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline:
The presence of both cyclopropyl and methyl groups in this compound imparts unique characteristics that distinguish it from these similar compounds .
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-3-2-4-11-12(9)14(8-7-13-11)10-5-6-10/h2-4,10,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJIFSLMUQAXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCN2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553271-94-5 | |
Record name | 1-cyclopropyl-8-methyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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